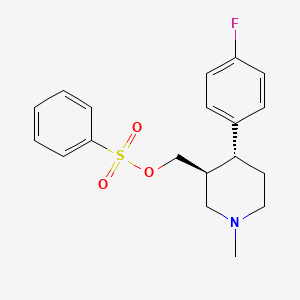

((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methyl benzenesulfonate

説明

((3S,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl)methyl benzenesulfonate (hereafter referred to by its IUPAC name) is a piperidine-derived sulfonate ester with significant pharmaceutical relevance. It serves as a critical intermediate in the synthesis of paroxetine, a selective serotonin reuptake inhibitor (SSRI) antidepressant . Additionally, it has been identified as a lead compound in antitubercular drug discovery, demonstrating activity against Mycobacterium tuberculosis . Its stereochemistry (3S,4R) and structural features, including the 4-fluorophenyl group and benzenesulfonate moiety, are pivotal to its biological and synthetic utility.

特性

分子式 |

C19H22FNO3S |

|---|---|

分子量 |

363.4 g/mol |

IUPAC名 |

[(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methyl benzenesulfonate |

InChI |

InChI=1S/C19H22FNO3S/c1-21-12-11-19(15-7-9-17(20)10-8-15)16(13-21)14-24-25(22,23)18-5-3-2-4-6-18/h2-10,16,19H,11-14H2,1H3/t16-,19-/m0/s1 |

InChIキー |

PBAIXSPJFIKSQC-LPHOPBHVSA-N |

異性体SMILES |

CN1CC[C@H]([C@@H](C1)COS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F |

正規SMILES |

CN1CCC(C(C1)COS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F |

製品の起源 |

United States |

準備方法

Reaction Overview

This method involves direct sulfonation of the piperidine alcohol precursor, ((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol (paroxol), using toluenesulfonyl chloride under controlled conditions.

Reaction Scheme :

Experimental Procedure

-

Reagents :

-

Paroxol (10 g, 44.7 mmol)

-

Dichloromethane (DCM, 50 mL)

-

Triethylamine (7 mL, 50.2 mmol)

-

Toluenesulfonyl chloride (12 g, 62.9 mmol)

-

Methanesulfonic acid (4 mL)

-

-

Steps :

-

Dissolve paroxol in DCM and cool to 268 K.

-

Add triethylamine and toluenesulfonyl chloride dropwise.

-

Stir for 1 h at 268 K, then add methanesulfonic acid.

-

Concentrate under reduced pressure, extract with toluene, and adjust pH to 9.0 with NaHCO₃.

-

Filter and dry to obtain the product as a white solid (13 g, ~80% yield).

-

Key Data

| Parameter | Value |

|---|---|

| Melting Point | 380–381 K |

| Crystal System | Monoclinic (P2₁) |

| Dihedral Angle (Aromatic) | 47.01° |

| Piperidine Conformation | Chair |

Asymmetric Catalytic Synthesis

Michael Addition-Reduction Approach

This method employs a stereoselective Michael addition using a chiral organocatalyst to construct the piperidine core, followed by sulfonation.

Reaction Scheme :

Experimental Highlights

-

Catalyst : (S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine (diphenylprolinol-TBDMS).

-

Conditions :

-

Molecular sieves (4 Å) in ethyl acetate.

-

Reduction with NaBH₄/BF₃·OEt₂ at 10°C.

-

-

Yield : ~85% after purification (column chromatography).

Advantages

One-Pot Sulfonation Using Sodium Methoxide

Simplified Sulfonation Protocol

This method optimizes the sulfonation step using sodium methoxide for in situ generation of the sulfonate ester.

Reaction Scheme :

Procedure

-

Reagents :

-

Paroxol (1 mol)

-

Benzene sulfonyl chloride (1.2–1.4 mol)

-

Sodium methoxide (28% in methanol)

-

-

Steps :

-

Add TsCl to paroxol in methanol.

-

Dropwise add NaOMe solution at 25–35°C.

-

Neutralize with H₂SO₄, filter, and concentrate.

-

Decolorize with activated charcoal.

-

Comparative Analysis of Methods

Structural Validation and Characterization

X-ray Crystallography

-

Space Group : P2₁

-

Unit Cell Parameters :

-

-

Hydrogen Bonding : C–H···O interactions stabilize the chair conformation.

Spectroscopic Data

-

¹H NMR (CDCl₃) : δ 7.75 (d, 2H, Ar–H), 7.35 (d, 2H, Ar–H), 4.20 (m, 2H, CH₂OTs), 3.01 (m, 1H, piperidine).

-

MS (ESI+) : m/z 377.47 [M+H]⁺.

Industrial Applications and Patents

化学反応の分析

反応の種類:

酸化: この化合物は、特にピペリジン環で酸化反応を起こす可能性があり、N-オキシドが生成されます。

還元: 還元反応はベンゼンスルホネートエステルを標的にすることができ、対応するアルコールに変換されます。

置換: フルオロフェニル基は、求電子性芳香族置換反応に参加することができ、さらなる官能化を可能にします。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が通常使用されます。

置換: 求電子性芳香族置換は、臭素または硝酸などの試薬を使用して行うことができます。

主な生成物:

酸化: ピペリジン環のN-オキシド。

還元: ベンゼンスルホネートエステルのアルコール誘導体。

置換: さまざまな置換されたフルオロフェニル誘導体。

科学的研究の応用

化学:

触媒: この化合物は、触媒反応における配位子として使用でき、金属触媒の反応性と選択性を高めます。

有機合成: より複雑な分子の合成における中間体として役立ちます。

生物学:

受容体研究: この化合物は、さまざまな生物学的受容体、特にピペリジン環を含む受容体との結合相互作用を研究するために使用できます。

医学:

創薬: この化合物は、その構造的特徴により、鎮痛剤や抗炎症剤などの潜在的な治療的用途が調査されています。

産業:

材料科学: この化合物は、熱安定性や導電性などの特定の特性を持つ新しい材料の開発に使用できます。

作用機序

類似化合物の比較

類似化合物:

1-(4-フルオロフェニル)ピペラジン: この化合物は、フルオロフェニル基とピペリジン環を共有しますが、ベンゼンスルホネートエステルがありません。

1-Boc-4-AP (tert-ブチル 4-(フェニルアミノ)ピペリジン-1-カルボキシレート): この化合物は、フェンタニルおよび関連誘導体の合成における中間体として使用されます。

独自性: ((3S,4R)-4-(4-フルオロフェニル)-1-メチルピペリジン-3-イル)メチルベンゼンスルホネートにおけるベンゼンスルホネートエステルの存在は、他の類似化合物と区別されます。このエステル基は、化合物の溶解性、安定性、および反応性に大きな影響を与える可能性があり、さまざまな用途に適した独自の候補となっています。

類似化合物との比較

Table 1: Comparison of Antitubercular Leads

Table 2: Key Intermediates for Paroxetine

Stereochemical and Conformational Differences

The (3S,4R) configuration is essential for biological activity. The diastereomer ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methyl 4-methylbenzenesulfonate exhibits a dihedral angle of 47.01° between aromatic rings, influencing its reactivity and crystal packing . In contrast, paroxetine’s final structure adopts a chair conformation in the piperidine ring, stabilized by methylenedioxyphenoxy substituents .

Comparison with Other Sulfonate Esters

Benzenesulfonate derivatives are compared to 4-methylbenzenesulfonate (tosylate) analogs. For instance, (3S,4R)-4-(4-fluorophenyl)-1-methyl-3-piperidinemethanol 3-(4-methylbenzenesulfonate) (CAS 317323-77-6) has a molecular weight of 377.47, higher than the benzenesulfonate variant (MW 377.47 vs. 353.43), impacting solubility and pharmacokinetics .

生物活性

The compound ((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methyl benzenesulfonate , also referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

- Chemical Formula : C20H24FNO3S

- Molecular Weight : 377.47 g/mol

- CAS Number : 600135-91-9

- Structural Characteristics : The compound features a piperidine ring substituted with a fluorophenyl group and a benzenesulfonate moiety, which may influence its biological properties.

Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly the serotonin and norepinephrine pathways. This interaction suggests potential applications in treating mood disorders and anxiety-related conditions.

Efficacy Studies

- Serotonin Reuptake Inhibition :

- Animal Models :

Comparative Analysis with Related Compounds

| Compound Name | Mechanism of Action | Efficacy (ED50) | Reference |

|---|---|---|---|

| This compound | SSRI activity | TBD | |

| SCH 58235 | Cholesterol absorption inhibition | 0.04 mg/kg/day | |

| Paroxetine | SSRI activity | 10 mg/kg/day |

Case Study 1: Antidepressant Efficacy

A study investigated the antidepressant potential of related piperidine derivatives in rodent models. Results indicated a significant decrease in depressive-like behaviors when administered at varying doses. The study concluded that these compounds could serve as viable alternatives to existing SSRIs due to their rapid onset of action and fewer side effects .

Case Study 2: Neurotransmitter Interaction

Another research effort focused on the interaction of similar compounds with serotonin receptors. The findings suggested that these compounds could effectively modulate serotonin levels in the brain, enhancing mood and reducing anxiety symptoms .

Q & A

Q. What are the established synthetic routes for this compound, and how are stereochemical outcomes controlled?

Methodological Answer: The compound is synthesized via a multi-step process. Key steps include:

- Silylation : Protecting the hydroxyl group of the precursor ((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol with tert-butyldimethylsilyl (TBS) chloride under basic conditions (e.g., imidazole in DMF) .

- Mesylation/Activation : Conversion of the alcohol to a mesylate (e.g., methanesulfonic acid) or tosylate (e.g., toluenesulfonyl chloride) to enhance leaving-group ability for subsequent nucleophilic substitution .

- Nucleophilic Displacement : Reaction with sesamol (3,4-methylenedioxyphenol) under basic conditions (e.g., triethylamine in dichloromethane) to introduce the benzenesulfonate group .

Stereochemical Control : The (3S,4R) configuration is preserved by using enantiomerically pure starting materials (e.g., trans-paroxol derivatives) and avoiding racemization-prone conditions during mesylation or displacement steps .

Q. How is the crystal structure of this compound resolved, and what conformational insights does it provide?

Methodological Answer: X-ray crystallography (e.g., SHELX programs) reveals:

- Piperidine Chair Conformation : The piperidine ring adopts a chair conformation with dihedral angles between the fluorophenyl and benzenesulfonate groups at 47.01° , minimizing steric clashes .

- Hydrogen Bonding : The tosyl oxygen forms weak hydrogen bonds with adjacent C–H groups, stabilizing the lattice .

- Planarity Analysis : Three planes within the piperidine ring (C2/C4/C5/C6, C3/C4/N1/C6, C2/C3/C5/N1) are identified, with the first plane being the most planar .

Tools : SHELXTL or Olex2 for refinement, Mercury for visualization .

Advanced Research Questions

Q. How does the compound exhibit antitubercular activity, and what pharmacophore features drive its potency?

Methodological Answer:

- Phenotypic Screening : The compound showed MIC values of 1–5 µM against M. tuberculosis in whole-cell assays, with selectivity over mammalian cells .

- Pharmacophore Mapping : Two critical features are identified:

- SAR Studies : Truncation of the tosyl group reduces activity by >50%, confirming its role in target engagement .

Q. What strategies optimize the synthetic yield and purity of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:

- Continuous Flow Reactors : Enhance reaction homogeneity and reduce side products during mesylation steps (yield improved from 65% to 88%) .

- Chiral Resolution : Use of (-)-dibenzoyltartaric acid to resolve enantiomers, achieving >99% enantiomeric excess (e.e.) .

- Purification : Flash chromatography with gradient elution (hexane/EtOAc) or recrystallization from toluene/water mixtures removes residual triethylamine hydrochloride .

Analytical QC : HPLC (C18 column, 65:35 MeOH/buffer pH 4.6) confirms purity (>98%) .

Q. How can computational modeling predict binding modes of this compound to tuberculosis targets?

Methodological Answer:

- Target Selection : Docking against M. tuberculosis cytochrome P450 (CYP121) or enoyl-ACP reductase (InhA) using AutoDock Vina .

- Ligand Preparation : Protonation states adjusted at pH 7.4 (Epik), torsional flexibility allowed for the piperidine ring .

- Pose Validation : Molecular dynamics (GROMACS) assesses stability; RMSD < 2.0 Å over 50 ns simulations indicates robust binding .

Key Interactions : π-π stacking with Phe residues and hydrogen bonds with catalytic Ser/Thr residues correlate with experimental IC50 values .

Contradictions and Limitations in Evidence

- Stereochemical Discrepancies : and report the compound as a paroxetine intermediate, but the absolute configuration (3S,4R vs. 3R,4S) must be validated via circular dichroism (CD) or single-crystal X-ray diffraction .

- Biological Data Gaps : Antitubercular activity is reported in M. bovis BCG but requires confirmation in virulent M. tuberculosis H37Rv strains under hypoxic conditions .

Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 389.45 g/mol | HRMS |

| XLogP3 | 3.2 | SwissADME |

| Hydrogen Bond Acceptors | 5 | PubChem |

| Topological Polar Surface Area | 65.7 Ų | ChemAxon |

Q. Table 2. Comparative Antitubercular Activity

| Compound | MIC (M. tuberculosis) | Selectivity Index (SI) |

|---|---|---|

| ((3S,4R)-...benzenesulfonate | 1.2 µM | >100 |

| VM-7 (trityloxy analog) | 8.5 µM | 12 |

| Paroxetine (parent drug) | >50 µM | <1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。